2-Ethoxy-4-nitrobenzoic acid

説明

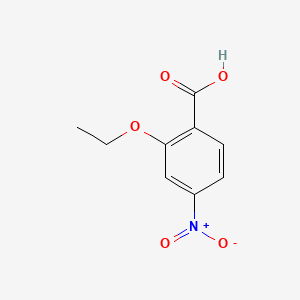

2-Ethoxy-4-nitrobenzoic acid (CAS: 2486-66-0) is a nitro-substituted benzoic acid derivative with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Its structure features a carboxylic acid group at position 1, an ethoxy group (–OCH₂CH₃) at position 2, and a nitro group (–NO₂) at position 4 on the benzene ring (Figure 1).

特性

IUPAC Name |

2-ethoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-5-6(10(13)14)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIOETYGDXDWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371295 | |

| Record name | 2-Ethoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-66-0 | |

| Record name | 2-Ethoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-nitrobenzoic acid can be synthesized through the nitration of 2-ethoxybenzoic acid. The nitration process involves the introduction of a nitro group into the benzene ring. This can be achieved by reacting 2-ethoxybenzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically proceeds as follows:

C9H9NO3+HNO3→C9H9NO5+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-Ethoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Sodium ethoxide, potassium tert-butoxide.

Esterification: Methanol, ethanol, sulfuric acid.

Major Products Formed

Reduction: 2-Ethoxy-4-aminobenzoic acid.

Substitution: Various substituted benzoic acids.

Esterification: 2-Ethoxy-4-nitrobenzoate esters.

科学的研究の応用

2-Ethoxy-4-nitrobenzoic acid is utilized in several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic compounds.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceutical agents due to its structural similarity to biologically active compounds.

Industry: As a precursor in the manufacture of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2-ethoxy-4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Key Properties:

- Melting Point : 146–151°C

- Purity : Available at 98–99% for research use .

- Applications : Primarily employed as a synthetic intermediate in organic chemistry and pharmaceutical research. Its presence in specialty chemical catalogs (e.g., Combi-Blocks, CymitQuimica) underscores its utility in constructing complex molecules .

Comparison with Structurally Similar Compounds

Substituent Variation: Methoxy vs. Ethoxy

- 2-Benzyloxy-4-nitrobenzoic Acid : The benzyloxy group introduces aromatic bulk, increasing MW (est. ~287 g/mol) and likely reducing solubility in polar solvents. Synthesized in 88% yield via benzylation of ethyl-4-nitrosalicylate, demonstrating the feasibility of similar alkylation strategies for ethoxy derivatives .

Positional Isomerism

- The meta-substituted methoxy group may reduce the electron-withdrawing impact of the nitro group on the carboxylic acid’s acidity compared to the para-substituted ethoxy analogue. This compound is marketed for high-throughput research .

- 3-Methoxy-2-nitrobenzoic Acid: Synthesized via nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄, highlighting nitro-group introduction as a common strategy for analogues .

Functional Group Variation

- 4-Nitrobenzoic Acid (CAS: 62-23-7): Lacking the ethoxy group, this simpler derivative (MW: 167.12 g/mol) has a higher acidity (pKa ~1.7) due to the unopposed electron-withdrawing nitro group. It requires stringent storage conditions (cool, UV-protected) due to nitro-group reactivity .

- Safety protocols emphasize careful handling due to nitro-group hazards .

Substituent Size and Electronic Effects

- 2-Ethyl-4-nitrobenzoic Acid (CAS: 90564-18-4): Substituting ethoxy with ethyl (–CH₂CH₃) removes oxygen’s inductive effects, reducing polarity.

Comparative Data Tables

Table 1: Structural and Physical Properties

Research Findings and Discussion

Electronic and Steric Effects

- The nitro group in para position strongly withdraws electrons, increasing carboxylic acid acidity. Ethoxy’s electron-donating resonance (+R) slightly counteracts this effect compared to 4-nitrobenzoic acid .

- Positional isomerism (e.g., 3-methoxy vs. 4-nitro) alters hydrogen-bonding networks, influencing crystal packing and solubility .

Crystallographic Insights

- Programs like SHELXL and ORTEP-3 are critical for validating crystal structures, particularly for nitro- and ethoxy-containing compounds .

生物活性

2-Ethoxy-4-nitrobenzoic acid (C9H9NO5) is a compound of interest due to its diverse biological activities. With a molecular weight of 211.173 g/mol and a CAS number of 2486-66-0, this compound has been studied for its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound includes an ethoxy group and a nitro group attached to a benzoic acid backbone. Its structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H9NO5 |

| Molecular Weight | 211.173 g/mol |

| CAS Number | 2486-66-0 |

| IUPAC Name | This compound |

| InChI Key | BSIOETYGDXDWBR-UHFFFAOYSA-N |

Research indicates that this compound exhibits several mechanisms of action, primarily through modulation of protein interactions and enzyme inhibition. Notably, it has been shown to disrupt α-helix-mediated protein-protein interactions, which are critical in various biological processes including signal transduction and cellular communication .

Enzyme Inhibition

The compound has also been investigated for its role in inhibiting specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation. For instance, studies have highlighted its potential as an inhibitor of certain kinases involved in tumor growth .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 when tested in cell cultures exposed to inflammatory stimuli .

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant inhibitory activity, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment .

Anti-cancer Research

Another study explored the anti-cancer properties of this compound by examining its effects on human cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。